molecular formula C14H19NO4 B1443916 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 919111-34-5

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1443916
CAS No.: 919111-34-5
M. Wt: 265.3 g/mol
InChI Key: VJPSRVSSKYBSCQ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the CAS number 919111-34-5 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular formula, can be found on various chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one and similar derivatives have been studied in the context of Maillard reactions, where they can form melanoidin-like polymers. These polymers show potential significance in melanoidin formation, a type of complex molecule formed during the cooking process, which could have implications in food chemistry and nutrition (Tressl et al., 1998).
  • It has been synthesized and its oligomerization studied, indicating its reactivity and potential for forming complex molecular structures (R. Fan, Weixun Li, & Bing Wang, 2009).

Application in Heterocyclic Compound Synthesis

  • Derivatives of pyrrolidin-2-ones, which include compounds like this compound, play a significant role in synthesizing non-aromatic heterocyclic compounds. These compounds are found in many natural products and biologically active molecules, highlighting their importance in pharmaceutical synthesis (D. D. Rubtsova et al., 2020).

Antioxidative Activity

  • Certain derivatives of this compound have been tested for their antioxidative activity. Studies indicate that these derivatives could have potential applications in food science or pharmaceuticals due to their ability to counteract oxidative processes (Tressl et al., 1998).

Potential in Synthesizing Bioactive Compounds

  • The structural flexibility of this compound makes it a candidate for the synthesis of new medicinal molecules with improved biological activity. This underlines its importance in the development of novel pharmaceuticals (D. D. Rubtsova et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is synthesized by the petasis reaction , which suggests that it might interact with its targets in a similar manner to other compounds synthesized by this method.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one might affect similar pathways.

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound might have similar effects.

Action Environment

It is known that the petasis reaction, which is used to synthesize this compound, occurs under mild conditions , suggesting that it might be stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes via active or passive transport mechanisms. The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-4-3-11(13(6-12)19-2)8-15-7-10(9-16)5-14(15)17/h3-4,6,10,16H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPSRVSSKYBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734741
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919111-34-5
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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